3-Fluoro-6-methoxy-2-methylbenzoic acid

概述

描述

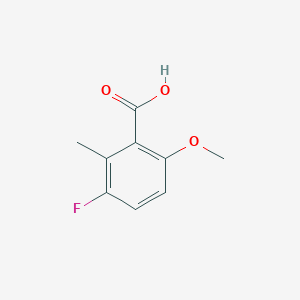

3-Fluoro-6-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group as substituents on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 2-methylbenzoic acid, the methoxy group can be introduced via methylation using methanol and a suitable catalyst. The fluorine atom can then be introduced through halogenation using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions

3-Fluoro-6-methoxy-2-methylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Fluoro-6-methoxy-2-carboxybenzoic acid.

Reduction: 3-Fluoro-6-methoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Fluoro-6-methoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Fluoro-6-methoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxy and methyl groups can modulate its overall chemical reactivity and stability.

相似化合物的比较

Similar Compounds

3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

2-Fluoro-6-methylbenzoic acid: Similar structure but with different positions of the substituents.

3-Fluoro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Fluoro-6-methoxy-2-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity

生物活性

3-Fluoro-6-methoxy-2-methylbenzoic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a methoxy group on a methyl-substituted benzoic acid framework, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.17 g/mol. The presence of the carboxylic acid functional group contributes to its acidic properties, enhancing its reactivity in biological systems.

The biological activity of this compound primarily arises from its interactions with various enzymes and receptors. The fluorine atom enhances binding affinity to specific molecular targets, while the methoxy and methyl groups modulate chemical reactivity and stability. The compound may influence metabolic pathways, cellular functions, and biochemical reactions, acting as a substrate or inhibitor in specific enzymatic processes .

Biological Activity Overview

Research indicates that this compound exhibits potential in several biological contexts:

- Enzyme Interaction : It may act as an inhibitor or substrate for enzymes involved in metabolic pathways.

- Cellular Effects : Studies suggest it can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Pharmacological Potential : Its structural features make it a candidate for drug development, particularly in targeting diseases related to metabolic dysfunctions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluoro-2-methylbenzoic acid | Lacks the methoxy group | Moderate enzyme inhibition |

| 2-Fluoro-6-methylbenzoic acid | Different substituent positions | Shows some anti-inflammatory properties |

| 3-Fluoro-4-hydroxybenzoic acid | Hydroxyl group instead of methoxy | Exhibits antioxidant activity |

This comparison highlights how the specific arrangement of substituents in this compound can influence its biological properties.

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that this compound interacts with certain proteases, leading to altered enzyme kinetics. This interaction suggests potential applications in designing inhibitors for therapeutic use .

- Cell Culture Studies : In vitro experiments showed that this compound could modulate the expression of genes involved in inflammation and apoptosis in cultured human cells. These findings indicate its potential role as an anti-inflammatory agent .

- Pharmacological Evaluation : Preliminary pharmacological assessments revealed that this compound exhibits low toxicity profiles while demonstrating efficacy in reducing cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Stability and Degradation

The stability of this compound under various conditions is crucial for its application in biological systems. Studies indicate that while the compound remains stable under acidic conditions, it may degrade over time when exposed to light or high temperatures. This degradation can impact its biological activity and efficacy .

常见问题

Q. What are the optimal synthetic routes for 3-fluoro-6-methoxy-2-methylbenzoic acid, and how can reaction conditions be optimized for high purity?

Basic Research Question

The synthesis of fluorinated benzoic acids typically involves sequential functionalization of the aromatic ring. For this compound, a plausible route involves:

- Step 1 : Methylation or methoxylation at the 6-position using methyl halides or methoxy-protected intermediates under basic conditions (e.g., NaH in DMF) .

- Step 2 : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMSO at 80–100°C) .

- Step 3 : Oxidation of a methyl or formyl group to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

- Optimize yields by adjusting temperature, solvent polarity, and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling steps).

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine substitution?

Advanced Research Question

Crystallographic refinement with SHELXL requires careful handling of fluorine atoms due to their high electron density and potential disorder:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve F-atom positions .

- Refinement Strategy :

- Apply anisotropic displacement parameters for F and O atoms.

- Use restraints for methyl and methoxy groups to mitigate thermal motion artifacts.

- Validation : Check for overfitting using R-factor convergence (target: ) and residual density maps .

Common Pitfalls :

- Fluorine’s strong scattering can obscure nearby hydrogen atoms.

- Methoxy group rotational disorder may require split-site modeling.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

Methodological Workflow :

NMR Spectroscopy :

- -NMR: Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm).

- -NMR: Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F) .

FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion peak ( ~198.1 for [M-H]⁻) and fragmentation patterns.

Purity Assessment :

- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The meta-fluorine exerts a strong electron-withdrawing effect, directing reactivity:

- Nucleophilic Aromatic Substitution (SNAr) :

- Fluorine activates the ring for substitution at ortho/para positions.

- Reactions with amines (e.g., NH₃ in DMF, 60°C) yield amino derivatives .

- Carboxylic Acid Reactivity :

- The acid group participates in esterification (e.g., with SOCl₂/ROH) or amide coupling (e.g., EDC/HOBt) .

Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., 6-methoxy-2-methylbenzoic acid) to quantify fluorine’s impact.

- Use DFT calculations (e.g., Gaussian 16) to map electron density distributions.

Q. What strategies can resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

Advanced Research Question

Discrepancies in bioactivity data often stem from:

- Structural Analog Confusion : Ensure the compound is not misidentified (e.g., 3-fluoro vs. 4-fluoro isomers) .

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) for in vitro testing .

Validation Approach :

- Replicate studies using authentic reference standards (e.g., from TCI Chemicals or Sigma-Aldrich) .

- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency trends.

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question

In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Fluorine enhances lipophilicity () but may reduce oral bioavailability .

- Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .

Experimental Correlation :

- Validate predictions with Caco-2 cell assays for permeability and microsomal stability tests .

属性

IUPAC Name |

3-fluoro-6-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOVFGSZQZYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。